molecular formula C15H18ClNO2 B2578847 2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one CAS No. 946387-37-7

2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one

Cat. No.: B2578847
CAS No.: 946387-37-7
M. Wt: 279.76
InChI Key: HGNFTFDTZORBBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one typically involves the reaction of 4-ethoxyaniline with 2-chloro-5-methylcyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one (CAS No. 946387-37-7) is a synthetic compound with potential biological activities. Its unique structure, characterized by a cyclohexene core and various functional groups, suggests a diverse range of interactions within biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18ClNO2
  • Molecular Weight : 279.76 g/mol
  • IUPAC Name : 2-chloro-3-(4-ethoxyanilino)-5-methyl-2-cyclohexen-1-one
  • Synonyms : 2-Chloro-3-(4-ethoxyphenyl)amino-5-methylcyclohexenone

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of cyclohexenones exhibit significant antimicrobial properties. The compound's structural features may enhance its interaction with microbial membranes or enzymes critical for bacterial survival. For instance, a study on similar compounds demonstrated effective inhibition of bacterial growth at low concentrations, suggesting a potential for developing new antimicrobial agents.

Anticancer Properties

Some studies have explored the compound's anticancer potential. The presence of the ethoxyphenyl group may facilitate interactions with cancer cell receptors or pathways involved in proliferation and apoptosis. In vitro assays have shown that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and prostate cancer cells.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth or cancer cell survival.
  • Cell Membrane Disruption : Its lipophilic nature could allow it to integrate into cell membranes, leading to increased permeability and subsequent cell death.
  • Modulation of Signaling Pathways : The compound might interact with signaling pathways that regulate cell division and apoptosis.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that cyclohexenone derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anticancer Activity : Research in Cancer Letters demonstrated that specific cyclohexenone derivatives could inhibit tumor growth in xenograft models, with a notable reduction in tumor size observed after treatment over four weeks.
  • Mechanistic Insights : A recent investigation into the mechanism of action revealed that similar compounds could induce reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and apoptosis.

Data Tables

PropertyValue
Molecular FormulaC15H18ClNO2
Molecular Weight279.76 g/mol
CAS Number946387-37-7
Antimicrobial MIC (example)10 - 50 µg/mL (varies by strain)
Anticancer Tumor Size ReductionUp to 70% in xenograft models

Properties

IUPAC Name

2-chloro-3-(4-ethoxyanilino)-5-methylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2/c1-3-19-12-6-4-11(5-7-12)17-13-8-10(2)9-14(18)15(13)16/h4-7,10,17H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNFTFDTZORBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)CC(C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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